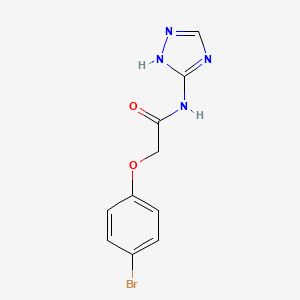![molecular formula C21H20ClFN2O B5597480 1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)
1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol" is a part of the quinoline and piperidine chemical families, which have been extensively studied for their potential in various biomedical applications. Although the exact compound does not appear directly in the literature, related compounds provide valuable insights into its possible synthesis, structural analysis, and properties.
Synthesis Analysis
Synthesis of quinoline derivatives often involves nucleophilic substitution reactions, condensation, and cyclization steps. For instance, the synthesis of related compounds has been achieved through condensation reactions involving specific ketones and amine derivatives under controlled conditions, indicating a similar approach could be applicable for the target compound (Vaksler et al., 2023).
Molecular Structure Analysis
Molecular and crystal structures of similar compounds have been characterized using X-ray crystallography, revealing detailed insights into their conformation and intermolecular interactions. Techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, alongside DFT calculations, have been employed to elucidate structural aspects, suggesting a similar approach for our target compound's analysis (Murugesan et al., 2021).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, including electrophilic and nucleophilic attacks, influenced by their electronic structure as identified through Fukui function analysis. These reactions are pivotal in further functionalizing the compound for specific biological activities (Murugesan et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, can be inferred from related compounds. These properties are crucial for determining the compound's applicability in various solvents and its stability under different conditions.
Chemical Properties Analysis
Electrochemical studies and DFT calculations provide insights into the redox behavior, electronic transitions, and stability of quinoline derivatives. These studies can predict how modifications in the compound's structure might influence its reactivity and interaction with biological targets (Srinivasu et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for a compound like this could include further studies to determine its physical and chemical properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of its interactions with biological systems .
Propiedades
IUPAC Name |
1-[[2-(3-chlorophenyl)-7-fluoroquinolin-3-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O/c22-17-4-1-3-15(10-17)21-16(12-25-8-2-5-19(26)13-25)9-14-6-7-18(23)11-20(14)24-21/h1,3-4,6-7,9-11,19,26H,2,5,8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTOGFYTAQAVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(N=C3C=C(C=CC3=C2)F)C4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5597406.png)
![1-(4-methoxy-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}phenyl)ethanone](/img/structure/B5597421.png)
![4-[3-(6-hydroxy-1,4-oxazepan-4-yl)-3-oxopropyl]-N-methylbenzenesulfonamide](/img/structure/B5597424.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5597453.png)
![4-amino-N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5597459.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[(3'-methoxybiphenyl-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5597461.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methylbenzamide](/img/structure/B5597465.png)



![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5597498.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)